Fmoc-alpha-allyl-DL-glycine
Description
Significance of Non-Canonical Amino Acids in Peptide Science
The incorporation of non-canonical amino acids into peptides allows for the creation of molecules with enhanced or entirely new functions. nih.gov These modifications can lead to improved stability, altered three-dimensional structures, and the introduction of unique reactive groups. nih.gov By expanding the chemical diversity beyond what is offered by natural amino acids, researchers can design peptides with tailored properties for various applications, including drug discovery and materials science. europa.eu For instance, the introduction of UAAs can enhance a peptide's resistance to enzymatic degradation, thereby increasing its therapeutic potential.
Strategic Incorporation of Functionalized Amino Acid Building Blocks
The process of integrating these specialized amino acids into a peptide chain is a strategic endeavor. nih.gov Scientists utilize "building blocks," which are chemically protected versions of the unnatural amino acids, to control the synthesis process. wiley.comacs.org This strategic incorporation allows for the precise placement of a functionalized amino acid at a specific position within the peptide sequence. nih.govnih.gov This site-specific modification is crucial for studying protein structure and function, as well as for engineering proteins with novel catalytic or binding capabilities. nih.gov The development of these building blocks has been a significant advancement, enabling the synthesis of complex, functionalized peptides. pitt.edu
Overview of Fmoc-alpha-allyl-DL-glycine as a Versatile Synthetic Intermediate
This compound is a prime example of such a functionalized amino acid building block. chemimpex.comglentham.com This compound features a glycine (B1666218) core, which is the simplest amino acid, modified with two key chemical groups: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and an alpha-allyl group.
The Fmoc group is a protecting group, essential in a popular method of peptide synthesis known as Fmoc solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org It shields the amino group of the amino acid, preventing unwanted reactions during the step-by-step assembly of the peptide chain. wikipedia.orgtotal-synthesis.com The Fmoc group is favored for its stability under acidic conditions and its easy removal with a mild base, which helps to preserve the integrity of the growing peptide. americanpeptidesociety.orgtcichemicals.com
The alpha-allyl group, on the other hand, is a reactive handle. researchgate.net The presence of this unsaturated carbon-carbon double bond provides a site for further chemical modification. researchgate.netrsc.org This allows for the introduction of a wide array of functionalities into the final peptide through various chemical reactions, a concept known as functionalization. rsc.orgacs.org The versatility of the allyl group makes this compound a valuable intermediate for creating diverse peptide structures with unique properties. nih.govgoogle.com
Key Properties of this compound
| Property | Value |
| Chemical Formula | C20H19NO4 |
| Molecular Weight | 337.38 g/mol biocompare.com |
| CAS Number | 221884-63-5 glentham.comglentham.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398796 | |
| Record name | Fmoc-alpha-allyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221884-63-5 | |
| Record name | Fmoc-alpha-allyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc Alpha Allyl Dl Glycine and Its Derivatives
Strategies for Alpha-Allyl-DL-glycine Backbone Construction
The creation of the alpha-allyl-DL-glycine backbone is a critical step that dictates the stereochemical outcome of the final product. Various methods have been developed to achieve this, primarily focusing on the asymmetric alkylation of glycine (B1666218) equivalents and stereoselective synthetic routes.
Asymmetric Alkylation Approaches Utilizing Glycine Enolate Equivalents
Asymmetric alkylation of glycine enolate equivalents is a powerful strategy for the enantioselective synthesis of α-amino acids. This approach typically involves the use of a chiral auxiliary to direct the stereochemical course of the alkylation reaction. Glycine imines, which serve as precursors to glycine enolates, are commonly employed. For instance, chiral phase-transfer catalysts derived from Cinchona alkaloids have been successfully used in the asymmetric alkylation of glycine imines with various alkyl halides, including allyl bromide acs.org.
The general principle involves the deprotonation of a glycine Schiff base to form a nucleophilic enolate, which then reacts with an electrophile (e.g., allyl bromide). The chiral auxiliary, often attached to the glycine nitrogen or complexed with the enolate, sterically hinders one face of the enolate, leading to a diastereoselective or enantioselective addition of the allyl group acs.orgresearchgate.net. Another approach involves the use of chiral auxiliaries such as pseudoephedrine, where the alkylation of the corresponding glycinamide enolate proceeds with high diastereoselectivity acs.org.
Metal complexes of glycine Schiff bases, particularly Ni(II) complexes, have also proven to be effective for the asymmetric synthesis of α-amino acids through alkylation nih.gov. These complexes act as glycine enolate equivalents, and their alkylation can be controlled to produce α-allyl-glycine with high stereoselectivity nih.gov.
| Method | Chiral Control | Key Features |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Employs glycine imines as enolate precursors; allows for catalytic asymmetric synthesis. acs.org |
| Chiral Auxiliary | Pseudoephedrine, Evans oxazolidinones | Stoichiometric use of a chiral auxiliary to direct alkylation; high diastereoselectivity. acs.orguwo.ca |
| Metal Complexes | Ni(II) complexes of glycine Schiff bases | Provides stable glycine enolate equivalents; alkylation proceeds with high stereochemical control. nih.gov |
Stereoselective Synthesis of Alpha-Allyl-Glycine Scaffolds
Beyond the alkylation of pre-formed glycine enolates, other stereoselective methods have been developed for the synthesis of the alpha-allyl-glycine scaffold. One notable approach is the palladium-catalyzed asymmetric allylic alkylation (AAA) of glycine imino esters researchgate.netnih.gov. In this method, a prochiral glycine nucleophile is reacted with an allylic electrophile in the presence of a chiral palladium catalyst, leading to the formation of enantioenriched alpha-allyl-glycine derivatives researchgate.netnih.gov. The choice of ligand for the palladium catalyst is crucial for achieving high enantioselectivity.
Another strategy involves the stereoselective modification of N-(α-Hydroxyacyl)-glycine esters via palladium-catalyzed allylic alkylation of their titanium-chelated enolates . This method allows for high diastereoselectivity due to the conformational rigidity of the chelated enolate intermediate .
Furthermore, a tandem N-alkylation/π-allylation of α-iminoesters has been reported as a one-step method to generate complex α-allyl-α-aryl α-amino acids uwo.canih.gov. This process involves the in situ generation of a reactive enolate that undergoes asymmetric allylation uwo.canih.gov.
Fmoc Protection Strategies in Amino Acid Synthesis
The protection of the α-amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group due to its unique properties.
Mechanisms and Conditions for Fmoc Group Installation
The Fmoc group is typically introduced by reacting the amino acid with a fluorenylmethyloxycarbonyl-containing reagent under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) nih.govresearchgate.net.
The mechanism for Fmoc protection with Fmoc-Cl involves the nucleophilic attack of the amino group on the carbonyl carbon of the chloroformate, with the subsequent elimination of a chloride ion nih.gov. The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate or sodium carbonate, to neutralize the hydrochloric acid formed as a byproduct nih.gov.
Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and the milder reaction conditions it allows nih.gov. The reaction with Fmoc-OSu proceeds via a similar nucleophilic acyl substitution mechanism, with N-hydroxysuccinimide as the leaving group. This method generally results in fewer side reactions nih.gov.
Typical Conditions for Fmoc Protection:
Reagent: Fmoc-Cl or Fmoc-OSu
Solvent: A mixture of an organic solvent (e.g., dioxane, acetone, or DMF) and water.
Base: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
Temperature: Typically carried out at low temperatures (e.g., 0-5 °C) to room temperature.
pH: Maintained between 8 and 10 for optimal reaction rsc.orgwikipedia.org.
Advantages of Fmoc Over Orthogonal Protecting Groups
The Fmoc protecting group offers several significant advantages over other commonly used protecting groups, such as the tert-butyloxycarbonyl (Boc) group, primarily due to its orthogonality and the mild conditions required for its removal.
Orthogonality: The Fmoc group is base-labile, meaning it is removed under basic conditions (typically with piperidine), while being stable to acidic conditions researchgate.net. This is in direct contrast to the Boc group, which is acid-labile. This orthogonality allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS) rsc.org.
Mild Deprotection Conditions: The removal of the Fmoc group is achieved using a weak base, most commonly a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) researchgate.net. These mild conditions are compatible with a wide range of sensitive amino acids and complex peptide sequences, minimizing the risk of side reactions and degradation that can occur with the harsh acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid) acs.org.
Reaction Monitoring: The cleavage of the Fmoc group liberates dibenzofulvene, which subsequently reacts with piperidine to form a stable adduct that has a strong UV absorbance researchgate.net. This allows for the real-time monitoring of the deprotection step by UV spectroscopy, ensuring the reaction goes to completion before the next coupling step in SPPS.
Safety and Handling: The reagents used for Fmoc deprotection are generally less corrosive and hazardous than the strong acids required for Boc chemistry, making the Fmoc strategy more amenable to automated synthesis and safer for laboratory personnel nih.gov.
| Protecting Group | Cleavage Condition | Stability | Key Advantages |
| Fmoc | Mild base (e.g., 20% piperidine in DMF) | Acid-stable | Orthogonal to acid-labile side-chain protecting groups; mild deprotection; allows for UV monitoring. researchgate.net |
| Boc | Strong acid (e.g., TFA) | Base-stable | Historically significant; can be advantageous for certain sequences prone to racemization under basic conditions. acs.org |
Derivatization Pathways of the Allyl Side Chain
The allyl group of Fmoc-alpha-allyl-DL-glycine is a versatile functional handle that can be chemically modified to introduce a wide array of functionalities into peptides and other molecules. This allows for the synthesis of peptidomimetics, cyclic peptides, and bioconjugates.
Several key synthetic transformations can be performed on the allyl side chain:
Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be used for both ring-closing metathesis (RCM) and cross-metathesis (CM).
Ring-Closing Metathesis (RCM): When two allyl-containing amino acids are present in a peptide chain, RCM can be used to form a cyclic peptide with a hydrocarbon staple acs.orgnih.gov. This is a valuable strategy for constraining peptide conformation and enhancing biological activity and stability.
Cross-Metathesis (CM): The allyl group can be reacted with other olefins in the presence of a ruthenium catalyst to introduce new functional groups acs.orgacs.org. This allows for the synthesis of amino acids with modified side chains, such as those containing alcohols, amines, or esters acs.org.
Thiol-Ene Reaction: This is a "click" reaction that proceeds via a radical-mediated addition of a thiol to the alkene of the allyl group nih.govwikipedia.org. This reaction is highly efficient, occurs under mild conditions, and is tolerant of many functional groups, making it ideal for bioconjugation and the synthesis of modified peptides nih.gov.
Epoxidation and Subsequent Reactions: The double bond of the allyl group can be epoxidized using reagents like m-chloroperbenzoic acid (m-CPBA) rsc.orgrsc.org. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles. For instance, intramolecular attack by the deprotected amino group can lead to the formation of 4-hydroxyproline derivatives rsc.orgrsc.org.
Hydroboration-Oxidation: This two-step reaction converts the terminal alkene of the allyl group into a primary alcohol with anti-Markovnikov regioselectivity wikipedia.orglibretexts.org. This provides a route to synthesize γ-hydroxy-α-amino acids.
The following table summarizes some of the key derivatization pathways for the allyl side chain:
| Reaction Type | Reagents and Conditions | Product | Key Features |
| Ring-Closing Metathesis | Grubbs' catalyst (e.g., 1st or 2nd generation) in an organic solvent (e.g., CH₂Cl₂) | Cyclic peptide with a hydrocarbon bridge | Creates conformationally constrained peptides. acs.orgnih.govpeptide.com |
| Cross-Metathesis | Grubbs' catalyst, another olefin | Amino acid with a modified side chain | Introduces diverse functionalities. acs.orgacs.org |
| Thiol-Ene Reaction | Thiol, radical initiator (e.g., photoinitiator or AIBN) | Thioether adduct | "Click" reaction; high efficiency and functional group tolerance. nih.govwikipedia.org |
| Epoxidation | m-CPBA in CH₂Cl₂ | Epoxide | Intermediate for further transformations, such as synthesis of hydroxyproline derivatives. rsc.orgrsc.org |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol | Anti-Markovnikov addition of a hydroxyl group. wikipedia.orglibretexts.org |
Olefin Metathesis Reactions for Side Chain Elongation and Cyclization
Olefin metathesis has become a powerful tool in synthetic chemistry for the formation of carbon-carbon double bonds. In the context of this compound, both cross-metathesis (CM) and ring-closing metathesis (RCM) are employed to modify peptide structures. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their functional group tolerance.
Cross-Metathesis (CM) is utilized for side-chain elongation. By reacting the allyl group of the glycine derivative with another olefin, a new, longer unsaturated side chain can be synthesized. This methodology allows for the introduction of various functionalities, such as lipophilic chains, by choosing an appropriate olefin partner. For instance, the reaction of an allylglycine derivative with a long-chain alkene can produce lipidic amino acids.
Ring-Closing Metathesis (RCM) is a widely used strategy for the cyclization of peptides, creating "stapled" peptides with constrained conformations. When two allylglycine residues (or one allylglycine and another olefin-containing residue) are incorporated into a peptide sequence, RCM can be used to form a covalent hydrocarbon bridge between their side chains. This cyclization can enhance the peptide's stability, bioactivity, and cell permeability. The efficiency of RCM can be influenced by the peptide sequence, particularly the presence of hydrophobic residues, and reaction conditions may need to be optimized to achieve high yields.
| Reaction Type | Catalyst | Substrates | Product | Key Findings |
| Cross-Metathesis | Ruthenium-alkylidene | Fmoc-allyl-glycine derivative, long-chain alkene | Lipophilic amino acid derivative | Efficient synthesis of lipidic amino acids. dntb.gov.uanih.gov |
| Ring-Closing Metathesis | Grubbs Catalyst (1st Gen) | Peptide with two (S)-2-(4-pentenyl)Ala residues | Hydrocarbon-stapled peptide | Microwave-assisted synthesis can be rapid and efficient. merel.si |
| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs (2nd Gen) | Dipeptide Fmoc-Tyr(All)-Tyr(All) | Cyclic dipeptide | Optimized conditions can suppress the formation of desallyl byproducts. nih.gov |
| Ring-Closing Metathesis | Ruthenium-based | Peptides with multiple allylglycine residues | Multi-ring peptidomimetics | An alternating solid-phase synthesis and catalysis method can overcome aggregation issues. wordpress.com |
Transition Metal-Catalyzed Functionalizations (e.g., Hydroboration)
The terminal double bond of the allyl group in this compound is susceptible to a variety of transition metal-catalyzed functionalizations. These reactions provide pathways to introduce a wide range of chemical functionalities with high regio- and stereoselectivity.
Hydroboration-Oxidation is a two-step reaction that can convert the allyl group into a primary alcohol. The first step, hydroboration, involves the addition of a boron-hydrogen bond across the double bond. This is often catalyzed by transition metals, although it can also proceed without a catalyst. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, yields the alcohol. This transformation allows for the introduction of a hydroxyl group at the terminus of the side chain, which can then be further functionalized.
Other notable transition metal-catalyzed reactions include:
Hydroformylation : This reaction, often catalyzed by rhodium complexes, introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This provides a route to aldehydes, which are valuable synthetic intermediates.
Palladium-Catalyzed Allylic Alkylation : The allyl group can participate in palladium-catalyzed reactions, such as the Tsuji-Trost reaction, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.
These functionalizations significantly expand the chemical diversity of peptides and other molecules incorporating this compound.
| Reaction Type | Catalyst Type | Reagents | Functional Group Introduced |
| Hydroboration-Oxidation | Rhodium, Iridium (or uncatalyzed) | 1. BH3-THF or 9-BBN 2. H2O2, NaOH | Hydroxyl (-OH) |
| Hydroformylation | Rhodium | CO, H2 | Formyl (-CHO) |
| Allylic Alkylation | Palladium | Nucleophile | Various (e.g., alkyl, aryl) |
Halogenation and Subsequent Functional Group Interconversion
The allyl group of this compound can be selectively halogenated, providing a versatile handle for subsequent functional group interconversions through nucleophilic substitution.
Allylic Bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). This reaction proceeds via a radical chain mechanism and selectively installs a bromine atom at the allylic position (the carbon atom adjacent to the double bond) while leaving the double bond intact. rsc.org The stability of the intermediate allylic radical favors substitution at this position over addition to the double bond, especially at low halogen concentrations. libretexts.orgmasterorganicchemistry.com
The resulting allylic halide is a highly valuable intermediate. The carbon-halogen bond is susceptible to cleavage, making it an excellent electrophile for a wide range of nucleophiles. This allows for a variety of Functional Group Interconversions , including:
Synthesis of ethers : Reaction with alkoxides.
Synthesis of esters : Reaction with carboxylates.
Synthesis of azides : Reaction with sodium azide (B81097), which can be further reduced to amines.
Synthesis of thioethers : Reaction with thiolates.
This two-step sequence of halogenation followed by nucleophilic substitution provides a powerful strategy for diversifying the side chain of this compound, enabling the synthesis of a vast array of derivatives with tailored properties.
| Reaction Step | Reagent(s) | Intermediate/Product | Purpose |
| Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Allylic bromide | Introduction of a leaving group. rsc.org |
| Nucleophilic Substitution | Various Nucleophiles (e.g., RO⁻, RCOO⁻, N₃⁻, RS⁻) | Ether, Ester, Azide, Thioether, etc. | Functional group interconversion. |
Advanced Peptide Synthesis Incorporating Fmoc Alpha Allyl Dl Glycine
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The incorporation of Fmoc-alpha-allyl-DL-glycine into a growing peptide chain on a solid support requires careful optimization of reaction conditions to overcome the steric bulk imposed by the α,α-disubstituted nature of the amino acid. researchgate.netcem.com
Optimization of Coupling Conditions for this compound Incorporation
The steric hindrance around the alpha-carbon of this compound makes the coupling reaction inherently challenging compared to standard proteinogenic amino acids. cem.com Successful incorporation necessitates the use of highly efficient coupling reagents and optimized reaction parameters to drive the reaction to completion.
Commonly employed coupling reagents such as HBTU, HATU, and HCTU often require adjusted protocols. gyrosproteintechnologies.combachem.com Research into the coupling of sterically hindered amino acids suggests that strategies like extended reaction times, elevated temperatures (often facilitated by microwave irradiation), or "double coupling" cycles are frequently necessary. cem.comgyrosproteintechnologies.comsioc-journal.cn The choice of base is also critical; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard, but in cases with a high risk of side reactions, a weaker base like sym-collidine may be considered. bachem.com For particularly difficult couplings involving hindered residues, the formation of amino acid fluorides in situ using reagents like TFFH has proven effective. bachem.comnih.gov
Table 1: Comparison of Coupling Reagent Strategies for Hindered Amino Acids
| Coupling Reagent/Method | Additive(s) | Base | Key Characteristics & Applications |
|---|---|---|---|
| HATU | HOAt | DIPEA, Collidine | Highly efficient, often used for N-methyl and other hindered amino acids. bachem.com |
| HCTU | 6-Cl-HOBt | DIPEA, NMM | Exhibits higher reaction rates, beneficial for difficult sequences. bachem.com |
| DIC/OxymaPure | OxymaPure | DIPEA | A safer alternative to HOBt/HOAt-based reagents, suitable for microwave SPPS. bachem.comcsic.es |
| PyBOP | N/A | DIPEA, NMM | Phosphonium salt-based reagent, effective for many standard and hindered couplings. |
| Amino Acid Fluorides (e.g., via TFFH) | N/A | DIPEA | Particularly effective for coupling sterically demanding α,α-disubstituted amino acids. bachem.com |
| Microwave-Assisted Coupling | Varies | Varies | Significantly accelerates coupling rates, enabling efficient incorporation of hindered residues like Aib and (N-Me)-Ala. cem.comsioc-journal.cn |
Strategies for Mitigating Aggregation in "Difficult Sequences"
While challenging to incorporate, α,α-disubstituted amino acids can paradoxically be used as a tool to mitigate aggregation in what are known as "difficult sequences". mdpi.comnih.gov These are peptide sequences prone to forming strong intermolecular hydrogen bonds, leading to the formation of stable secondary structures like beta-sheets on the solid support. This aggregation can prevent reagents from accessing the reactive sites, halting the synthesis.
By introducing a conformationally constrained residue like alpha-allyl-glycine, the typical hydrogen bonding pattern of the peptide backbone is disrupted. mdpi.comnih.gov This "kink" or disruption can break up the nascent secondary structures that lead to aggregation, thereby improving the solvation of the peptide-resin complex and facilitating subsequent synthesis steps. nih.govnih.gov This strategy is similar in principle to the use of pseudoproline dipeptides or N-methylated amino acids to prevent on-resin aggregation. mdpi.comsigmaaldrich.com
Solution-Phase Peptide Synthesis Approaches
Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, provides flexibility that can be advantageous for incorporating challenging residues like this compound. americanpeptidesociety.org
Efficient Coupling in Homogeneous Systems
In a homogeneous solution, reaction parameters such as solvent and reagent concentration can be more easily manipulated than in the heterogeneous environment of SPPS. Standard coupling reagents used in solution-phase synthesis include carbodiimides like DCC or DIC, often used with additives such as HOBt or HOAt to improve efficiency and reduce the risk of racemization. americanpeptidesociety.org Uronium/aminium salt reagents like HBTU and HATU are also highly effective in solution. bachem.comamericanpeptidesociety.org The ability to precisely control conditions and isolate intermediates ensures the successful, albeit challenging, incorporation of the sterically hindered this compound.
Macrocyclization Strategies Utilizing the Allyl Moiety
A primary application for incorporating alpha-allyl-glycine into peptides is to serve as a precursor for macrocyclization, most notably through Ring-Closing Metathesis (RCM). nih.govuni-kiel.de This powerful reaction creates a covalent, carbon-carbon double bond between two alkene-bearing side chains within a single peptide molecule. researchgate.net
By positioning this compound at two different points in a linear peptide sequence (or in combination with another olefin-containing amino acid), a subsequent on-resin or in-solution reaction with a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) can form a cyclic peptide. acs.orgnih.gov This "hydrocarbon stapling" strategy is widely used to constrain peptides into specific secondary structures, such as α-helices, which can enhance their stability, binding affinity, and cell permeability. nih.govnih.gov The resulting cyclic peptides are also more resistant to proteolytic degradation. mdpi.com
Table 2: Typical Conditions for Ring-Closing Metathesis (RCM) in Peptide Synthesis
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Catalyst | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs' Catalysts | Ruthenium-based catalysts that mediate the metathesis reaction. acs.orgnih.gov 2nd and 3rd generation catalysts offer higher activity and stability. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Toluene | Solvents that effectively solubilize both the peptide and the catalyst. Low substrate concentration is used to favor intramolecular cyclization over intermolecular oligomerization. nih.gov |
| Temperature | Room Temperature to 60 °C | Reaction temperature can be optimized to balance reaction rate with catalyst stability and minimize side reactions. nih.gov |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the oxygen- and moisture-sensitive catalyst from degradation. |
Addressing Side Reactions in Fmoc-Based Peptide Synthesis
The incorporation of structurally unique amino acids like this compound into peptide chains requires careful consideration of potential side reactions inherent to the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The distinct steric and electronic properties of the alpha-allyl group necessitate a re-evaluation of standard protocols to mitigate common side products, ensuring the integrity and purity of the final peptide.
Minimization of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly during the synthesis of the initial dipeptide segment. This intramolecular cyclization occurs when the free N-terminal amino group of a resin-bound dipeptide attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic DKP. nih.gov This reaction is catalyzed by the base used for Fmoc deprotection, conventionally piperidine (B6355638), and is especially prevalent when the first or second amino acid can easily form cis peptide bonds, such as Proline or Glycine (B1666218). nih.govacs.orgnih.gov
The incorporation of this compound, an α,α-disubstituted amino acid, introduces significant steric hindrance at the alpha-carbon. This bulk can influence the rate of DKP formation. While the glycine backbone is inherently flexible, the presence of the allyl group restricts conformational freedom, which may either inhibit or, in some contexts, promote cyclization depending on the C-terminal residue.
Strategies to Minimize DKP Formation:
Resin Selection: Utilizing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, is a primary strategy to suppress DKP formation. nih.govpeptide.com The bulk of the trityl linkage physically impedes the N-terminal amine from achieving the necessary proximity to the C-terminal ester bond for cyclization to occur.
Dipeptide Coupling: An alternative approach involves synthesizing the first two amino acid residues as a dipeptide unit in solution and then coupling it to the resin. This strategy bypasses the vulnerable dipeptide-resin intermediate stage altogether. peptide.com
Optimized Deprotection: Modifying the Fmoc deprotection conditions can also reduce DKP formation. Since the reaction is base-catalyzed, minimizing the time the free N-terminal amine is exposed to basic conditions is crucial. This can involve using optimized base cocktails that allow for rapid Fmoc removal followed by immediate coupling of the next amino acid. acs.orgacs.org
Prevention of Aspartimide Formation and Racemization
Aspartimide Formation: Aspartimide formation is a notorious side reaction that occurs in peptides containing aspartic acid (Asp), particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser. peptide.comnih.gov The reaction is initiated by the backbone amide nitrogen downstream of the Asp residue attacking the side-chain β-carboxyl ester, forming a five-membered succinimide (B58015) ring. iris-biotech.de This ring can then be opened by the piperidine used for Fmoc deprotection, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and piperidide adducts, often accompanied by racemization at the Asp α-carbon. iris-biotech.deacs.org
This compound itself does not form an aspartimide. However, its presence within a peptide sequence can influence the local conformation. Peptide conformation is a known factor affecting the rate of aspartimide formation. iris-biotech.de The steric demand of the alpha-allyl-glycine residue can alter the peptide backbone's secondary structure, potentially moving an adjacent Asp-Xxx sequence into a conformation that is either more or less favorable for succinimide ring formation.
Strategies to prevent aspartimide formation generally focus on the Asp residue itself and include:
Using sterically hindered side-chain protecting groups for Asp, such as 3-methylpent-3-yl (Mpe), which physically block the backbone nitrogen's attack. biotage.com
Employing backbone-protecting groups like the 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue following Asp, which prevents the initial cyclization. peptide.comiris-biotech.de
Adding an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution, which reduces the basicity and suppresses the side reaction. nih.govbiotage.com
Racemization: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, a potential issue during the activation step prior to coupling. The mechanism typically involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. However, this compound is structurally immune to this common racemization pathway. As an α,α-disubstituted amino acid, it lacks a proton on the alpha-carbon. Consequently, enolization cannot occur, and the residue is configurationally stable under standard coupling conditions, a significant advantage for maintaining peptide purity.
Optimization of Fmoc Deprotection Protocols
The Nα-Fmoc group is typically removed using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). scholaris.ca However, the efficiency of this reaction can be hampered by several factors, including steric hindrance around the amino group. scielo.org.mx The alpha-allyl substituent in this compound creates a sterically crowded environment that can slow the rate of deprotection by impeding the approach of the piperidine base. researchgate.net Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. chimia.ch
To overcome this challenge, optimized deprotection protocols are necessary. These strategies aim to increase the rate and completeness of Fmoc removal from hindered residues while minimizing base-induced side reactions like DKP and aspartimide formation.
Optimized Deprotection Strategies for Hindered Residues:
Stronger Bases: Using a small percentage of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc removal. acs.orgpeptide.com However, DBU is a potent catalyst for aspartimide formation and must be used with caution in sequences containing Asp. peptide.com
Base Cocktails: A combination of bases can provide a balance between deprotection efficiency and side reaction suppression. A widely reported effective cocktail is 2% DBU and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP). acs.orgnih.gov This mixture has been shown to reduce DKP formation significantly compared to standard 20% piperidine/DMF while enhancing deprotection kinetics. acs.orgnih.gov
Modified Piperidine Reagents: Using derivatives like 4-methylpiperidine (B120128) has been reported to be effective, sometimes showing faster reaction rates than piperidine itself. scielo.org.mx Reducing the concentration of piperidine to as low as 2.5-5% in DMF has also been shown to be sufficient for complete deprotection in many cases, which can be beneficial for reducing side reactions and cost. researchgate.net
The following table summarizes various Fmoc deprotection reagents and their impact on synthesis efficiency and side reactions.
| Reagent Composition | Solvent | Key Advantages | Potential Drawbacks | Citations |
| 20% Piperidine | DMF | Standard, well-documented protocol. | Can be slow for hindered residues; promotes DKP and aspartimide formation. | scholaris.ca |
| 2% DBU / 5% Piperazine | NMP | Rapid deprotection; significantly suppresses DKP formation. | DBU can strongly promote aspartimide formation if used improperly. | acs.orgnih.gov |
| 5% Piperazine | NMP/DMF | Effective at reducing DKP formation. | Can form insoluble dibenzofulvene-piperazine adducts, causing filtration issues. | acs.org |
| 20% 4-Methylpiperidine | DMF | Higher deprotection efficiency than piperidine in some cases. | Less commonly used than piperidine. | scielo.org.mx |
| 5% Piperidine | DMF | Reduced base exposure can minimize side reactions; lower cost. | May require longer reaction times or multiple treatments for complete removal. | researchgate.net |
| 20% Piperidine + 0.1M HOBt | DMF | Suppresses aspartimide formation. | HOBt is an explosive solid in its anhydrous form; introduces nucleophilic water. | nih.govbiotage.com |
Applications of Fmoc Alpha Allyl Dl Glycine in Peptide and Protein Engineering
Design and Synthesis of Functionalized Peptides
The synthesis of peptides with specific functions often requires the incorporation of non-standard amino acids. Fmoc-alpha-allyl-DL-glycine serves as a versatile building block in this process, enabling the introduction of unique chemical functionalities into peptide chains. chemimpex.com
Site-Specific Introduction of Bio-Orthogonal Handles
The allyl group of this compound acts as a bio-orthogonal handle, a functional group that can undergo chemical reactions in a biological environment without interfering with native biochemical processes. rsc.org This allows for the site-specific modification of peptides and proteins. For instance, the allyl group can participate in reactions like thiol-ene coupling, providing a method to attach fluorescent dyes, imaging agents, or other molecules to a specific location on a peptide. chemimpex.com This capability is invaluable for creating targeted drug delivery systems and developing new diagnostic tools. chemimpex.com
The use of bio-orthogonal handles has expanded the possibilities for engineering biological nanopores for single-molecule sensing. nih.gov By genetically encoding an unnatural amino acid with a bio-orthogonal reactive site, such as an azide (B81097), researchers can achieve rapid and efficient functionalization of the nanopore rim. nih.gov
| Application | Bio-orthogonal Reaction | Purpose |
| Fluorescent Labeling | Thiol-ene Coupling | Tracking peptide localization and dynamics |
| Drug Conjugation | Thiol-ene Coupling | Creating targeted therapeutic agents chemimpex.com |
| Surface Immobilization | Thiol-ene Coupling | Developing peptide-based biosensors |
Generation of Peptide Libraries with Diverse Functionalities
This compound is instrumental in the generation of combinatorial peptide libraries, which are large collections of peptides with varying sequences. By incorporating this amino acid into the synthesis process, libraries can be created where each peptide contains an allyl group at a specific position. nih.govepfl.ch This allows for the subsequent modification of the entire library with a wide range of chemical moieties, leading to a diverse set of functionalized peptides. These libraries are powerful tools for screening and identifying peptides with desired biological activities, such as high-affinity ligands for specific protein targets. nih.gov The ability to create such diversity from a single library simplifies the discovery process for new therapeutic peptides and diagnostic agents. pitt.edusigmaaldrich.com
Peptidomimetic and Peptoid Construction
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. sigmaaldrich.com Peptoids, or N-substituted glycine (B1666218) oligomers, are a major class of peptidomimetics that are resistant to proteolytic degradation. nih.govacs.org
Fabrication of N-Substituted Glycine Oligomers (Peptoids)
This compound is a key building block in the synthesis of peptoids. researchgate.netnih.gov In peptoid synthesis, the side chain is attached to the nitrogen atom of the glycine backbone rather than the alpha-carbon. mdpi.com The "sub-monomer" method, a common approach for synthesizing peptoids on a solid support, involves a two-step cycle of acylation and displacement. nih.gov this compound can be used in the monomer approach, which is analogous to standard Fmoc-based solid-phase peptide synthesis. mdpi.com This allows for the precise placement of the allyl functionality along the peptoid backbone, which can then be used for further modifications. researchgate.net
Key Features of Peptoids:
Proteolytic Resistance: The N-substituted backbone prevents degradation by proteases. nih.govmdpi.com
Structural Diversity: A wide variety of side chains can be easily incorporated. nih.govacs.org
Ease of Synthesis: The synthetic process is straightforward and economical. nih.gov
Influence on Conformational Landscape and Stability
The introduction of this compound can significantly influence the three-dimensional structure (conformational landscape) and stability of peptides and peptoids. mdpi.com The lack of a hydrogen bond donor on the N-substituted backbone of peptoids results in a more flexible chain compared to peptides. mdpi.com However, the steric interactions of the allyl side chains can impose conformational constraints, leading to the formation of stable secondary structures like helices. researchgate.netmdpi.com The stability of these structures can be fine-tuned by the choice and sequence of the N-substituted glycines, which is crucial for designing peptidomimetics that can effectively mimic the structure of natural peptides and bind to their biological targets. nih.gov
Protein Structure and Function Deconvolution
Understanding the relationship between a protein's structure and its function is a fundamental goal in biochemistry. This compound can be used as a tool to probe these relationships. By incorporating this unnatural amino acid into a protein, researchers can introduce a unique chemical handle at a specific site. biocompare.com This allows for the attachment of various probes, such as fluorescent tags or cross-linking agents, which can provide information about the local environment within the protein or its interactions with other molecules.
Probing Protein-Protein and Protein-Ligand Interactions
The allyl group of this compound serves as a key functional handle for the chemical modification of peptides, enabling the study of intricate protein-protein and protein-ligand interactions. One of the primary techniques where this functionality is leveraged is in the synthesis of "stapled peptides."
Stapled peptides are short peptides that are synthetically constrained into a specific conformation, often an alpha-helix, by cross-linking two amino acid side chains. This structural reinforcement prevents the peptide from adopting a random, unfolded state, thereby increasing its binding affinity and stability. The allyl side chains of strategically placed alpha-allyl-glycine residues within a peptide sequence can be covalently linked using a ring-closing olefin metathesis reaction. This creates an all-hydrocarbon "staple" that locks the peptide into its bioactive shape.
By mimicking the helical secondary structures found at the interface of many protein-protein interactions, these stapled peptides can act as potent and specific inhibitors. The incorporation of this compound allows for the precise placement of these cross-links, facilitating the design of probes to disrupt or stabilize specific biological interactions, which is a significant challenge in chemical biology.
| Parameter | Description | Relevance of this compound |
| Target Interaction | Protein-Protein Interfaces (e.g., BCL-2 family proteins) | Allows synthesis of conformationally constrained peptides that mimic binding domains. |
| Technique | Stapled Peptides via Ring-Closing Olefin Metathesis | The allyl group is a prerequisite for the metathesis reaction that forms the hydrocarbon staple. |
| Outcome | Inhibition or stabilization of a specific protein-protein interaction. | Creation of highly specific molecular probes for therapeutic and research purposes. |
Investigation of Protein Folding and Unfolding Dynamics
Understanding the mechanisms by which proteins fold into their unique three-dimensional structures is a fundamental goal in biochemistry. The introduction of unnatural amino acids like alpha-allyl-glycine can provide unique insights into these complex processes. The allyl group can be used to introduce constraints or labels into a peptide or protein, allowing for the study of its folding and unfolding pathways.
Furthermore, the dynamics of folding can be studied by observing how such a synthetic constraint affects the folding and unfolding rates. For instance, studies on model systems like helix-turn-helix motifs have shown that cross-linking can significantly alter folding kinetics, providing information on the transition state of the folding process. While direct studies utilizing this compound for this specific purpose are not extensively documented, the principles of using cross-linking amino acids to probe folding dynamics are well-established.
| Research Question | Methodological Approach | Potential Finding |
| What is the role of a specific loop region in protein folding? | Introduce allyl-glycine residues to cross-link and constrain the loop. | Stabilization or destabilization of the folded state, indicating the loop's contribution to folding energy. |
| How does conformational entropy affect folding rates? | Compare the folding/unfolding kinetics of the cross-linked protein to the wild-type. | A decrease in unfolding rate would suggest the constraint stabilizes the native structure. |
| What is the structure of the unfolded state? | Use the constraint to limit the conformational space available to the unfolded protein and study its properties. | Insights into residual structure in the unfolded ensemble. |
Genetic Code Expansion and Non-Canonical Amino Acid Incorporation
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. This is achieved by engineering a dedicated aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize a unique codon, typically a stop codon like UAG, and insert the desired ncAA.
While the Fmoc-protected version of alpha-allyl-glycine is primarily used for solid-phase peptide synthesis, the unprotected form, alpha-allyl-glycine, is a candidate for incorporation via genetic code expansion. The allyl group represents a bio-orthogonal handle, meaning it is chemically inert to the biological environment of the cell but can be specifically reacted with other molecules through reactions like thiol-ene chemistry or olefin metathesis.
The process would involve:
Engineering an aaRS: A synthetase, such as a mutant of the pyrrolysyl-tRNA synthetase (PylRS), would be evolved to specifically recognize alpha-allyl-glycine and attach it to its corresponding tRNA.
Cellular Incorporation: When a gene containing a UAG stop codon is expressed in a cell containing the engineered aaRS, tRNA, and a supply of alpha-allyl-glycine, the ncAA is incorporated at that specific site in the protein.
This methodology enables the production of proteins with precisely placed allyl groups. These proteins can then be used for a variety of applications, such as fluorescent labeling to track their location and interactions within the cell, or for creating novel protein-based materials with unique cross-linking capabilities.
| Component | Function | Example System |
| Non-Canonical Amino Acid | alpha-allyl-glycine | Provides a bio-orthogonal handle for post-translational modification. |
| Engineered aaRS/tRNA pair | Specifically charges the tRNA with the ncAA. | Evolved Pyrrolysyl-tRNA Synthetase (PylRS) and its tRNA. |
| Reassigned Codon | Specifies the site of ncAA incorporation. | Amber stop codon (UAG). |
| Resulting Protein | Contains alpha-allyl-glycine at a predetermined position. | Can be used for site-specific labeling, cross-linking, or other modifications. |
Bioconjugation Strategies and Click Chemistry Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Allyl-Modified Peptides
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, celebrated for its efficiency and specificity in joining a terminal alkyne with an azide (B81097) to form a stable triazole linkage. acs.orgnih.gov This reaction is not the primary application for an allyl-functionalized peptide, as the allyl group does not react with the azide. For a peptide to undergo CuAAC, it would need to be functionalized with either a terminal alkyne or an azide. However, when performing CuAAC on peptides that may also contain other modifications or sensitive residues, careful optimization for biocompatibility is paramount.
The primary challenge for using CuAAC in biological systems is the potential toxicity of the copper(I) catalyst. wiley.comnih.gov Free copper ions can generate reactive oxygen species (ROS) that damage biomolecules. nih.gov To mitigate this, reaction conditions are optimized to maintain catalytic activity while ensuring the integrity of the peptide or protein.
Key optimization strategies include:
Copper Source and Reducing Agents: Copper(I) is susceptible to oxidation. Therefore, reactions often start with a more stable copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent is added to generate the active Cu(I) species in situ. Sodium ascorbate (B8700270) is the most common reducing agent, though it can also contribute to the formation of ROS. nih.gov
Accelerating Ligands: The use of copper-chelating ligands is a critical strategy to stabilize the Cu(I) oxidation state, prevent side reactions, and increase the reaction rate. nih.gov A variety of ligands have been developed for this purpose. nih.govnih.gov
| Ligand | Full Name | Key Features | Reference |
|---|---|---|---|
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Highly effective but has low aqueous solubility. | nih.gov |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble analogue of TBTA, widely used for bioconjugation in aqueous buffers. | nih.gov |
| BTTAA | 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Designed for enhanced stability and reaction rates at low copper concentrations. | nih.gov |
| BPDS | Bathophenanthroline disulfonate | A water-soluble ligand that helps protect against copper-mediated damage. | nih.gov |
Additives: Scavengers can be added to the reaction mixture to neutralize harmful byproducts. For instance, aminoguanidine (B1677879) can intercept damaging byproducts formed during the reduction of Cu(II) by ascorbate. nih.gov
While optimized CuAAC protocols have been successfully used to modify biomolecules on the surface of cells and in cell lysates, its application inside living organisms remains challenging due to the inherent toxicity of even low levels of copper. nih.govchemrxiv.org The reaction's speed and high efficiency are major advantages, but the potential for copper to interact with certain amino acid residues (like cysteine and histidine) or cause protein aggregation can limit its scope. nih.govacs.orgchinesechemsoc.org Therefore, for many in vivo applications, researchers turn to metal-free alternatives. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity issues of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a truly bio-orthogonal, copper-free click reaction. wikipedia.orgresearchgate.net This reaction also involves an azide and an alkyne. However, instead of a simple terminal alkyne, SPAAC utilizes a cyclooctyne (B158145), an eight-membered ring containing a triple bond. wiley.com The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a metal catalyst. acs.orgwikipedia.org A peptide containing an allyl group from Fmoc-alpha-allyl-DL-glycine would not be a substrate for SPAAC; it would require modification with an azide to react with a cyclooctyne probe.
The absence of a metal catalyst makes SPAAC exceptionally well-suited for modifying sensitive biomolecules and for applications in living cells and whole organisms. nih.govacs.orgresearchgate.net It avoids the cellular toxicity and potential biomolecule degradation associated with copper catalysis, expanding the scope of click chemistry to intricate biological environments where metals are prohibitive. wikipedia.org This has enabled real-time imaging and tracking of biomolecules within living systems. pnas.org
SPAAC is highly selective, as both the azide and the strained alkyne are functionally absent from most biological systems. wikipedia.org However, its efficiency and kinetics can be a point of consideration compared to CuAAC.
Reaction Rates: Generally, SPAAC reactions are slower than their copper-catalyzed counterparts. nih.govacs.org The reaction rate is highly dependent on the specific structure of the cyclooctyne used.
Steric Hindrance: Cyclooctynes are significantly bulkier than the simple terminal alkynes used in CuAAC. This steric bulk can sometimes hinder the reaction or affect the function of the labeled biomolecule. researchgate.netmdpi.com
| Cyclooctyne | Full Name | Relative Reactivity | Key Features | Reference |
|---|---|---|---|---|
| OCT | Cyclooctyne | Low | The simplest cyclooctyne, but has slow kinetics. | wiley.com |
| DIFO | Difluorinated Cyclooctyne | Moderate | Fluorination increases strain and reactivity. | wikipedia.orgresearchgate.net |
| DBCO / DIBO | Dibenzocyclooctyne | High | Good balance of stability and high reactivity; widely used. | wikipedia.orgresearchgate.net |
| BCN | Bicyclo[6.1.0]nonyne | High | Compact and highly reactive strained alkyne. | acs.org |
| BARAC | Biarylazacyclooctynone | Very High | One of the fastest cyclooctynes, but can be less stable. | wikipedia.org |
Thiol-Ene Click Chemistry and Other Bio-Orthogonal Reactions
The most direct and powerful application of incorporating an allyl group into a peptide via this compound is Thiol-Ene Click Chemistry. This reaction involves the addition of a thiol (sulfhydryl) group across the carbon-carbon double bond of an alkene (the allyl group). nih.gov The reaction is typically initiated by UV light in the presence of a photoinitiator or by a radical initiator, proceeding via a free-radical mechanism. nih.govacs.org
The thiol-ene reaction is considered bio-orthogonal and fits the criteria of a click reaction due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups and aqueous conditions. nih.govresearchgate.net It provides a robust and straightforward method for peptide modification, including cyclization, lipidation, and glycosylation. nih.gov For example, a cysteine residue (containing a thiol) within the same or a different peptide can react with the allyl group of an allyl-glycine residue to form a stable thioether linkage. nih.govmdpi.com This strategy is highly valuable for creating peptide staples, probes, and other complex conjugates. nih.gov The reaction's selectivity for allyl and vinyl groups is high, avoiding significant interference from other radical pathways. researchgate.net
Fmoc Alpha Allyl Dl Glycine in Drug Discovery and Medicinal Chemistry
Rational Design of Novel Therapeutic Agents
The rational design of peptide-based drugs often involves the incorporation of unnatural amino acids to overcome the limitations of native peptides, such as poor stability and low bioavailability. researchgate.netsigmaaldrich.com Fmoc-alpha-allyl-DL-glycine is a key component in this strategy. chemimpex.com The presence of the α-allyl group introduces a quaternary carbon, which imparts conformational rigidity to the peptide backbone. researchgate.net This constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. researchgate.net The Fmoc protecting group is crucial for its use in modern synthetic techniques, particularly in solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the amino group while allowing for the sequential addition of other amino acids. mdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. The allyl side chain of this compound offers a chemically accessible handle for a variety of modifications, making it an excellent tool for SAR studies. rsc.org By systematically altering the allyl group through reactions like cross-metathesis, alkylation, or click chemistry, researchers can introduce a diverse array of functional groups. orgsyn.org
The resulting library of peptide analogues can be screened to determine how changes in size, shape, and chemical nature at that specific position affect target binding and activity. For example, studies on glycine-extended peptides have shown that substitutions at positions near the C-terminus can dramatically alter inhibitory potency, with different chemical groups (aromatic, polar, charged) having distinct effects. nih.gov This systematic approach allows for the optimization of lead compounds, guiding the design of peptides with improved therapeutic properties. rsc.org
Table 1: Influence of Side Chain Modifications on Peptide Activity (Illustrative SAR)
| Modification of Allyl Group | Potential Functional Group Introduced | Predicted Impact on Activity | Rationale for Change |
|---|---|---|---|
| Olefin Cross-Metathesis | Long alkyl chains, aromatic groups | Increased hydrophobicity, potential for enhanced membrane interaction or receptor binding. orgsyn.org | Probes hydrophobic pockets in the target binding site. |
| Hydroboration-Oxidation | Primary alcohol | Increased polarity, potential for new hydrogen bonding interactions. | Introduces hydrogen bond donor/acceptor capabilities. |
| Thiol-ene "Click" Reaction | Thioethers with various substituents (e.g., PEG, biotin) | Attachment of reporter tags, solubilizing agents, or targeting moieties. mdpi.comlifetein.com | Improves pharmacokinetic properties or facilitates biological studies. |
Modifying peptides with unnatural amino acids like alpha-allyl-glycine can significantly enhance their bioactivity and selectivity. researchgate.net One of the most powerful strategies involving the allyl group is the creation of "stapled peptides." orgsyn.org This technique involves incorporating two allylglycine residues (or one allylglycine and another olefin-containing amino acid) into a peptide sequence. orgsyn.org A subsequent ring-closing metathesis reaction covalently links the two side chains, creating a rigid, helical structure. orgsyn.org
This conformational constraint not only enhances binding to the target but also confers remarkable resistance to proteolytic degradation, a major hurdle for peptide therapeutics. orgsyn.orgnih.gov Such stabilized peptides have shown promise as potent inhibitors of challenging protein-protein interactions, which are often considered "undruggable" by traditional small molecules. acs.orgpnas.org For instance, stapled peptides have been successfully developed to inhibit the interaction between p53 and its negative regulators MDM2/MDMX, representing a promising approach for cancer therapy. pnas.org
Development of Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The unique reactivity of the allyl group in this compound makes it highly suitable for developing sophisticated, peptide-based drug delivery systems. chemimpex.com
The allyl side chain serves as a versatile anchor for bioconjugation, the process of covalently linking a peptide to another molecule. chemimpex.com This is crucial for attaching peptides to larger carrier molecules or nanomaterials, which can improve the peptide's solubility, stability, and circulation half-life. lifetein.com
Common conjugation strategies involving the allyl group include:
Thiol-ene reaction: This highly efficient "click chemistry" reaction allows for the straightforward attachment of thiol-containing molecules, such as polyethylene (B3416737) glycol (PEG), to the peptide. mdpi.com PEGylation is a widely used strategy to increase the size and solubility of peptide drugs, reducing renal clearance and improving their pharmacokinetic profile. mdpi.com
Cross-Metathesis: This reaction can be used to link the peptide to other olefin-containing molecules or surfaces. orgsyn.org
Conjugation to Nanoparticles: Peptides containing allylglycine can be conjugated to the surface of nanomaterials like gold nanoparticles or liposomes. semanticscholar.org This creates a multivalent system that can be used for targeted delivery, where the peptide component directs the nanoparticle to specific cells or tissues. lifetein.comsemanticscholar.org
Table 2: Examples of Carrier Molecules for Peptide Conjugation
| Carrier Molecule/Nanomaterial | Conjugation Chemistry Example | Purpose of Conjugation | Reference |
|---|---|---|---|
| Polyethylene Glycol (PEG) | Thiol-ene reaction with thiol-terminated PEG | Increase circulation half-life, improve solubility, reduce immunogenicity. | mdpi.com |
| Folic Acid | Amide coupling after functionalization | Target cancer cells overexpressing the folate receptor. | mdpi.com |
| Gold Nanoparticles | Thiol-gold interaction (after converting allyl to thiol) | Create multivalent probes for diagnostics or targeted therapy. | semanticscholar.org |
| Liposomes | Covalent linkage to lipid headgroups | Encapsulate drugs within a peptide-targeted delivery vehicle. | lifetein.com |
A frontier in drug delivery is the development of "smart" systems that release their therapeutic cargo in response to specific environmental triggers, such as changes in pH, redox potential, or the presence of certain enzymes. nih.govresearchgate.net The chemical versatility of the allyl group in this compound allows it to be a key component in the synthesis of such stimuli-responsive peptide constructs.
While the allyl group itself is not inherently stimuli-responsive, it can be readily converted into a functional group that is. For example:
Redox-Responsive Systems: The allyl group can be modified to include a disulfide bond, which is stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is found at high concentrations inside cells. researchgate.net This allows for intracellular drug release.
pH-Responsive Systems: The allyl group can be used as a point of attachment for pH-sensitive linkers or moieties. For instance, a peptide could be linked to a carrier via a bond that is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of a tumor or an endosome (pH 5-6). chemrxiv.org
Enzyme-Responsive Systems: Peptides can be designed to be substrates for enzymes that are overexpressed in a disease state. For example, a peptide-drug conjugate could be designed to be cleaved by specific proteases found in the tumor microenvironment, releasing the active drug only at the target site. nih.gov
Applications in Specific Therapeutic Areas
The unique properties conferred by this compound have led to its application in several therapeutic areas:
Oncology: As mentioned, the development of stapled peptides using allylglycine derivatives is a major area of focus for cancer therapy. acs.orgpnas.org These agents can reactivate tumor suppressor pathways by disrupting key protein-protein interactions, offering a novel mechanistic approach to treating cancer. pnas.org
Neuroscience: The compound can be used to synthesize analogues of neuropeptides to study their function and interaction with receptors in the central nervous system. chemimpex.com This research is vital for understanding neurological disorders and developing potential treatments by creating peptides with enhanced stability and blood-brain barrier permeability.
Infectious Diseases: The ability to create conformationally constrained and protease-resistant peptides is valuable in the design of novel antimicrobial agents. By optimizing the structure of antimicrobial peptides using building blocks like allylglycine, researchers can develop compounds with enhanced potency against pathogenic bacteria. rsc.org
Material Science and Tissue Engineering: Beyond direct therapeutics, the compound's unique properties are used to develop advanced materials like hydrogels. chemimpex.com These peptide-based hydrogels can be designed to be biocompatible and can be used as scaffolds in tissue engineering and regenerative medicine. chemimpex.com
Neuroscience Research and Neuropeptide Studies
In the field of neuroscience, this compound is a valuable tool for studying neuropeptides and their functions. chemimpex.com Neuropeptides are signaling molecules in the nervous system that are involved in a wide range of physiological processes. By incorporating this non-natural amino acid into peptide sequences, researchers can investigate the structure-activity relationships of neuropeptides, leading to a better understanding of neurological functions and disorders. chemimpex.com The ability to modify peptides with this compound can influence properties like synaptic plasticity, which is fundamental to learning and memory.
Design of Antifungal Peptides and Derivatives
The unique structural features of Fmoc-protected amino acids are being leveraged in the design of novel antifungal agents. While direct research on this compound in this specific application is emerging, related studies on Fmoc-protected amino acid derivatives show significant promise. For instance, the Fmoc group's lipophilicity can enhance the interaction of a peptide with fungal cell membranes. mdpi.com In one study, novel dipeptides incorporating a 1,2,4-triazole (B32235) moiety alongside Fmoc-protected alanine (B10760859) and glycine (B1666218) demonstrated notable antifungal activity against various Aspergillus species. The Fmoc group contributed to the molecule's ability to disrupt the fungal membrane, showcasing the potential of such modified peptides in developing new antifungal therapies. mdpi.com
Development of Stapled Peptides for Protein-Protein Interaction Modulation (e.g., MDM2/MDMX Inhibition)
Stapled peptides are a class of molecules designed to mimic the alpha-helical structures often found at the interface of protein-protein interactions (PPIs). dovepress.com The "staple" is a synthetic brace that locks the peptide into its helical conformation, enhancing its stability, cell permeability, and binding affinity to its target. thno.orgdiva-portal.org this compound, along with other alkenyl amino acids, is a key building block in the synthesis of these stapled peptides through a process called ring-closing metathesis (RCM). diva-portal.org
A significant application of this technology is in the development of inhibitors for the MDM2 and MDMX proteins, which are key negative regulators of the p53 tumor suppressor. diva-portal.orgnih.gov In many cancers, overexpression of MDM2 and/or MDMX leads to the inactivation of p53, allowing cancer cells to evade apoptosis. Stapled peptides have been designed to disrupt the MDM2/MDMX-p53 interaction, thereby reactivating p53's tumor-suppressing function. nih.govnih.gov
One such stapled peptide, ATSP-7041, is a potent dual inhibitor of both MDM2 and MDMX. nih.govnih.gov The synthesis of this and similar stapled peptides often involves the incorporation of unnatural amino acids with olefinic side chains, which are then linked using a Grubbs' catalyst in an RCM reaction. thno.org The resulting hydrocarbon staple helps to maintain the peptide's helical structure and can even contribute to target engagement. dovepress.comnih.gov
| Stapled Peptide Research Findings | |
| Compound | ATSP-7041 |
| Target | MDM2/MDMX |
| Mechanism of Action | Binds to MDM2 and MDMX with nanomolar affinities, reactivating the p53 pathway. |
| Significance | Demonstrates robust tumor growth suppression in preclinical models and provides proof-of-concept for stapled peptides as a therapeutic modality for cancer. nih.govnih.gov |
Synthesis of Dicarba-Analogs (e.g., Octreotide)
This compound is instrumental in the synthesis of dicarba-analogs of bioactive peptides. These analogs replace a disulfide bridge with a more stable carbon-carbon bond, leading to improved metabolic stability. The synthesis involves incorporating two allylglycine residues into the peptide sequence and then forming a carbon-carbon bond between them via ring-closing metathesis (RCM). unipi.it
This strategy has been applied to create dicarba-analogs of somatostatin (B550006), a hormone that regulates various physiological functions. unipi.it Octreotide (B344500) is a synthetic octapeptide analog of somatostatin with greater stability and a longer half-life. Researchers have synthesized dicarba-analogs of octreotide by replacing the disulfide bond with a dicarba bridge, utilizing Fmoc-L-allylglycine in the process. This approach allows for the creation of cyclic peptides with potentially enhanced therapeutic properties. unipi.it
Peptide Multimerization for Enhanced Therapeutic Efficacy
Peptide multimerization is a strategy to improve the therapeutic efficacy of peptides by creating structures with multiple copies of the peptide. mdpi.comresearchgate.net This can lead to increased binding affinity (avidity) to cellular targets, enhanced biological activity, and improved pharmacokinetic profiles. mdpi.comnih.gov
The chemical synthesis of these multimeric structures often relies on techniques like solid-phase peptide synthesis and bioconjugation. mdpi.com The allyl group of this compound provides a versatile handle for such conjugation reactions. For example, the azide-alkyne "click" reaction is a highly efficient method for linking peptides together and has been used in the synthesis of multimeric peptide-drug conjugates. nih.gov By incorporating an amino acid with an allyl group, which can be converted to an azide (B81097) or alkyne, researchers can readily construct dimeric, trimeric, or even more complex dendritic peptide structures. mdpi.comnih.gov This multivalency strategy has shown promise in developing more potent antimicrobial agents and targeted cancer therapies. mdpi.comnih.gov
Contributions to Advanced Materials Science
Fabrication of Hydrogels for Biomedical Applications
The fabrication of hydrogels for biomedical use is a significant application area for peptides incorporating Fmoc-alpha-allyl-DL-glycine. Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making their physical properties similar to those of natural soft tissues. researchgate.net The self-assembly of Fmoc-peptide conjugates is a primary mechanism for hydrogel formation. This process is driven by a combination of π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding within the peptide backbones, leading to the formation of nanofibers that entangle to create a matrix capable of holding water. mdpi.comnih.govrsc.org The incorporation of the allyl glycine (B1666218) residue within these peptides introduces a reactive handle that can be used to further stabilize the hydrogel structure. chemimpex.combachem.com
The allyl side chain of this compound is instrumental in forming covalently cross-linked polymeric materials, which enhances the mechanical stability and durability of the resulting hydrogels. A predominant strategy for achieving this is Ring-Closing Metathesis (RCM). wordpress.com RCM is a powerful chemical reaction that forms a carbon-carbon double bond between two alkene functionalities within a molecule. nih.gov In the context of peptide-based materials, two allylglycine residues can be strategically placed within a peptide sequence. Upon exposure to a suitable catalyst, these allyl groups react to form a covalent hydrocarbon bridge, effectively cyclizing a portion of the peptide and locking its conformation. wordpress.commdpi.com This on-resin or in-solution cyclization creates a more rigid and proteolytically stable structure compared to linear peptides. nih.gov
The choice of catalyst is critical for the efficiency of RCM. Ruthenium-based alkylidene catalysts, particularly the Hoveyda-Grubbs and Grubbs series of catalysts, are widely used due to their tolerance of various functional groups present in peptides. wordpress.comnih.gov Research has focused on optimizing reaction conditions, including the catalyst type, solvent, and temperature, to maximize the yield of the desired cross-linked product and minimize side reactions. nih.gov
Beyond RCM, the allyl group is amenable to other cross-linking chemistries. Thiol-ene reactions, for example, can be used to link peptide chains together by reacting the allyl group with a thiol-containing molecule in the presence of a photoinitiator or radical initiator. mdpi.com This versatility allows for the creation of diverse and highly tailored polymer networks.
| Peptide System | Catalyst Used | Key Finding | Reference |
|---|---|---|---|
| Peptides with two allylglycine residues | Hoveyda–Grubbs II catalyst | An interrupted solid-phase peptide synthesis (SPPS)-catalysis method was developed to facilitate high-yielding, regioselective multi-ring construction in aggregation-prone sequences. | wordpress.com |
| Fmoc-Tyr(All)-Tyr(All) dipeptide | Second-generation Grubbs & Hoveyda-Grubbs catalysts | Optimized reaction conditions, including the use of additives like phenol, enhance RCM product yield while suppressing the formation of desallyl side products. | nih.gov |
| Oxytocin and crotalphine analogues with allylglycine | Hoveyda–Grubbs 2nd generation catalyst | Aqueous RCM is feasible, particularly for analogues also containing S-allylcysteine, with 30% t-BuOH as a co-solvent enhancing reaction yields. | researchgate.net |
| Tripeptides with internal allylglycine | Not specified | A modular synthetic strategy allows for the rapid generation of cyclic peptide analogues via RCM for structure-activity relationship studies. | uow.edu.au |
The hydrogels fabricated using this compound have significant potential in tissue engineering and regenerative medicine. chemimpex.comchemimpex.com These fields aim to repair, replace, or regenerate damaged tissues and organs by combining cells, scaffolds, and bioactive molecules. routledge.com The hydrogels serve as three-dimensional scaffolds that mimic the native extracellular matrix (ECM), providing structural support and a suitable environment for cells to attach, proliferate, and differentiate. mdpi.comresearchgate.net
The ability to form stable hydrogels through the dual mechanisms of Fmoc-driven self-assembly and allyl-group-mediated covalent cross-linking is particularly advantageous. This approach creates materials with enhanced mechanical rigidity and stability, which is crucial for applications such as cartilage and bone tissue engineering. mdpi.comescholarship.org For instance, Fmoc-dipeptide hydrogels have been shown to successfully encapsulate chondrocytes and dermal fibroblasts, promoting their proliferation and maintaining their phenotype. mdpi.com By incorporating this compound, these scaffolds can be further engineered for greater stability and functionality, making them more robust for long-term implantation and tissue development. chemimpex.comescholarship.org
Integration into Supramolecular Assemblies and Nanostructures
Beyond hydrogels, this compound is a key building block for a variety of self-assembled supramolecular structures and nanostructures. mdpi.com The formation of these assemblies is a bottom-up approach to nanotechnology, where molecular-level interactions dictate the final macroscopic or nanoscale architecture. The primary driving force is the self-association of the Fmoc group, which leads to the formation of ordered aggregates through π-π stacking. nih.govrsc.org This is complemented by hydrogen bonding between the peptide backbones, which often results in the formation of β-sheet-like arrangements. mdpi.com
This process can lead to a variety of morphologies, including nanofibers, nanoribbons, nanotubes, and spherical nanostructures. mdpi.comresearchgate.net The specific structure that forms is dependent on factors such as the amino acid sequence, pH, and concentration. rsc.org The unique contribution of this compound is the introduction of a chemically addressable functional group—the allyl group—onto the surface of these nanostructures. chemimpex.com This allows for the subsequent covalent attachment of other molecules, such as targeting ligands, drugs, or imaging agents, a process known as bioconjugation. chemimpex.com This functionalization is critical for designing nanostructures for applications in targeted drug delivery, bio-sensing, and as templates for nanofabrication. chemimpex.commdpi.com For example, cyclic peptides containing allylglycine can self-assemble into nanotubes, where the diameter can be controlled by the number of amino acids in the ring, and the surface chemistry can be tailored for specific applications. mdpi.com
Analytical Methodologies for Fmoc Alpha Allyl Dl Glycine and Its Peptide Conjugates
Chromatographic Techniques for Purity and Characterization
Chromatography is the cornerstone for assessing the purity of the Fmoc-alpha-allyl-DL-glycine building block and for analyzing its peptide conjugates. High-Performance Liquid Chromatography (HPLC) is particularly pivotal in this regard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical and enantiomeric purity of Fmoc-protected amino acid derivatives, including this compound. merckmillipore.comchemimpex.com The high purity of these building blocks is critical, as impurities can lead to the formation of undesired side products, truncated sequences, or diastereomeric peptides during solid-phase peptide synthesis (SPPS). merckmillipore.com
The principle of RP-HPLC involves the separation of components based on their hydrophobicity. A nonpolar stationary phase (typically alkyl-silica based, such as C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA). The hydrophobic Fmoc group provides a strong chromophore for UV detection (typically at 254 nm or 265 nm) and governs the retention behavior of the molecule. Purity levels for commercially available this compound are typically specified as ≥ 99%. chemimpex.com
Chiral HPLC methods, often employing carbohydrate-based chiral stationary phases (CSPs), can be developed to determine the optical purity of the amino acid derivative, ensuring the absence of the corresponding D- or L-enantiomer. rsc.org
Table 1: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids
| Parameter | Description |
| Column | C18 silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Absorbance at 254 nm or 265 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
While this compound itself is analyzed directly by RP-HPLC, determining the amino acid composition of a final peptide conjugate requires a different approach. First, the peptide is hydrolyzed into its constituent amino acids. Since most amino acids lack a strong chromophore, a derivatization step is necessary for sensitive detection.
A widely used automated method is pre-column derivatization followed by RP-HPLC with fluorescence detection. spkx.net.cn A dual-reagent system using o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is particularly effective. spkx.net.cnnih.gov
o-Phthalaldehyde (OPA): In the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts rapidly with primary amino acids to form highly fluorescent isoindole derivatives.
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): OPA does not react with secondary amino acids (like proline). Therefore, FMOC-Cl is used in a subsequent step to derivatize these secondary amines, also yielding a fluorescent product. nih.gov
This dual derivatization allows for the comprehensive and sensitive quantification of all amino acids within a peptide hydrolysate in a single chromatographic run. The allyl-glycine residue, being a primary amino acid, would be derivatized by OPA.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for Structural Elucidation)
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Mass spectrometry confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to verify the molecular weight of the compound. The expected monoisotopic mass of this compound (C₂₀H₁₉NO₄) is 337.13 Da. nih.gov In a typical positive ion mode ESI-MS spectrum, the compound would be observed as protonated or sodiated adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of all key functional groups within the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group, the vinyl protons of the allyl group, and the protons of the amino acid backbone.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Observation | Expected Value / Chemical Shift (δ) |
| ESI-MS | Protonated Molecular Ion [M+H]⁺ | m/z 338.1 |
| Sodiated Molecular Ion [M+Na]⁺ | m/z 360.1 | |
| ¹H NMR | Aromatic Protons (Fmoc group) | δ 7.2 - 7.9 ppm (8H) |
| Internal Allyl Proton (-CH=CH₂) | δ 5.6 - 5.9 ppm (1H, multiplet) | |
| Terminal Allyl Protons (=CH₂) | δ 5.0 - 5.2 ppm (2H, multiplet) | |
| Fmoc Methylene & Methine Protons (-CH₂-CH-) | δ 4.2 - 4.5 ppm (3H) | |
| Alpha-Proton (α-CH) | δ ~4.3 ppm (1H, multiplet) | |
| Allyl Methylene Protons (-CH₂-CH=) | δ ~2.5 ppm (2H, multiplet) | |
| ¹³C NMR | Carbonyl Carbon (Carboxyl) | δ ~175 ppm |
| Carbonyl Carbon (Fmoc) | δ ~156 ppm | |
| Aromatic Carbons (Fmoc group) | δ 120 - 144 ppm | |
| Internal Allyl Carbon (-C H=CH₂) | δ ~133 ppm | |
| Terminal Allyl Carbon (=C H₂) | δ ~118 ppm | |
| Alpha-Carbon (α-C) | δ ~55 ppm | |
| Allyl Methylene Carbon (-C H₂-CH=) | δ ~36 ppm |
Note: Predicted NMR chemical shifts are approximate and can vary based on solvent and other experimental conditions. The data is extrapolated based on the known spectra of Fmoc-Gly-OH and the standard chemical shifts for allyl groups. chemicalbook.com
Advanced Techniques for Conformational Analysis of Modified Peptides
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. springernature.commtoz-biolabs.com The technique measures the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm). americanpeptidesociety.org Characteristic CD spectra allow for the estimation of the percentage of α-helix, β-sheet, and random coil structures within a peptide. americanpeptidesociety.orgcreative-proteomics.com By comparing the CD spectrum of a native peptide with that of its analogue containing alpha-allyl-glycine, researchers can quantify the conformational changes induced by the modification.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of circularly polarized infrared light and provides detailed information about the conformation of peptides, particularly through analysis of the amide I and amide II bands. nih.gov It is highly sensitive to the local stereochemical environment and can provide insights into the adoption of specific turn structures or folded states. nih.gov
Other advanced methods include multi-dimensional NMR for determining solution structures and computational modeling, which can predict low-energy conformations and rationalize the structural effects observed experimentally. nih.gov Infrared multiple photon dissociation (IRMPD) spectroscopy, coupled with theoretical calculations, can also be used to probe the gas-phase conformations of modified peptides. nih.gov
Conclusion and Future Directions in Fmoc Alpha Allyl Dl Glycine Research
Summary of Key Advancements and Research Impact
Fmoc-alpha-allyl-DL-glycine has emerged as a significant and versatile building block in the fields of peptide synthesis and drug development. chemimpex.com A pivotal advancement is its extensive use in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of complex peptides. chemimpex.compeptide.com The incorporation of the allyl group provides a unique chemical handle, enhancing the compound's reactivity and allowing for the introduction of specific functionalities into peptide structures. chemimpex.com This capability is crucial for designing novel pharmaceuticals with improved bioactivity and selectivity. chemimpex.com
The impact of this compound extends to several research areas. In medicinal chemistry and biochemistry, it facilitates the creation of complex peptide structures essential for designing biologically active compounds. chemimpex.com Its stability and compatibility with various coupling reagents make it a valuable tool for synthesizing custom peptides for pharmaceutical applications. chemimpex.com Furthermore, the allyl group enables bioconjugation reactions, which are vital for developing targeted drug delivery systems. chemimpex.com Research in neuroscience utilizes this compound to study neuropeptides, contributing to a better understanding of neurological disorders. chemimpex.com In material science, its properties are harnessed to develop advanced materials like hydrogels for tissue engineering. chemimpex.com
The development of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group itself was a landmark in peptide synthesis. publish.csiro.au Its base-labile nature, in contrast to the acid-labile Boc group, offered an orthogonal protection strategy that has been widely adopted. peptide.compublish.csiro.au This has led to significant improvements in the quality and purity of synthetic peptides. nih.gov
Emerging Synthetic Strategies for Enhanced Functionality
The quest for enhanced functionality has driven the development of new synthetic strategies involving this compound. A significant area of advancement is in the synthesis of α,α-disubstituted α-amino acids, which are known to modify peptide conformation and serve as precursors to bioactive compounds. nih.gov Overcoming the steric challenges associated with creating these structures has been a long-standing goal. nih.gov
Emerging strategies to achieve this include:
Synergistic Enantioselective Catalysis: This approach aims to control the stereochemistry at the α-carbon, which is crucial for the biological activity of the resulting peptides.
Visible-Light-Mediated Photocatalysis: This method offers a milder and more environmentally friendly way to initiate reactions and introduce functional groups. nih.gov Recent developments have shown the ability to functionalize glycine (B1666218) derivatives through photo-mediated C-H functionalization. mdpi.com
Metal-Free Methodologies: These strategies avoid the use of potentially toxic and expensive metal catalysts. nih.gov
CO2 Fixation: This innovative approach utilizes carbon dioxide as a building block in the synthesis of these complex amino acids. nih.gov
Furthermore, direct C-H bond functionalization of α-amino acids is a powerful technique for creating α,α-disubstituted derivatives. nih.gov These advanced methods are expanding the toolkit available to chemists for creating peptides with novel properties and functions.
Potential for Novel Therapeutic and Material Applications
The unique structural features of this compound unlock significant potential for novel applications in both therapeutics and materials science. As a derivative of glycine, the simplest amino acid, its incorporation can introduce a high degree of flexibility into polypeptide chains, aiding in the study of protein structure and function. biocompare.com
Therapeutic Potential:
Drug Design: The ability to create peptidomimetics, which are molecules that mimic the structure and function of peptides, is a major advantage. researchgate.netuni-regensburg.de These peptidomimetics often exhibit improved stability and cell permeability compared to their natural counterparts. researchgate.net
Neurological Disorders: By incorporating this compound into neuropeptides, researchers can investigate signaling pathways related to neurological conditions, potentially leading to new treatments.
C-Terminally Modified Peptides: Modifications at the C-terminus of peptides can significantly impact their activity, stability, and membrane permeability, making them valuable for pharmaceutical development. nih.gov
Material Science Applications:
Hydrogels: The compound's properties are conducive to the development of advanced materials such as hydrogels, which have applications in tissue engineering and regenerative medicine. chemimpex.com
Biomaterials: The demand for peptide-based biomaterials is growing rapidly, and this compound provides a versatile component for creating these materials. nih.gov
Challenges and Opportunities in Scale-Up and Translation
While the utility of this compound in research is well-established, its translation to large-scale industrial and clinical applications presents both challenges and opportunities.
Challenges:
Synthesis and Purity: While the industrial production of standard Fmoc-protected amino acids has led to high purity levels, side reactions can still occur during the introduction of the Fmoc group. nih.gov Aspartimide formation, in particular, is a serious side reaction that can occur during Fmoc chemistry, leading to impurities that are difficult to remove. nih.gov
Cost: The synthesis of non-standard amino acids like this compound can be more complex and costly than that of the 20 proteinogenic amino acids.
"Difficult Peptides": The synthesis of certain peptide sequences, known as "difficult peptides," can be challenging with Fmoc-SPPS, potentially leading to lower yields and purity. publish.csiro.au
Greener Synthesis: There is a growing need for more environmentally friendly ("green") chemical peptide synthesis processes, which may require adjustments to current protocols that often use solvents like N,N-dimethylformamide (DMF). publish.csiro.au
Opportunities:
Process Optimization: There is an ongoing effort to improve the efficiency and reduce the cost of solid-phase peptide synthesis. This includes the development of new resins, linkers, and coupling reagents. peptide.com The introduction of automated peptide synthesizers has already made the process more practical for creating complex peptides. peptide.com
Alternative Solvents: Research into greener solvents for SPPS, such as N-butylpyrrolidinone (NBP) and propylene (B89431) carbonate, is underway and shows promise for more sustainable manufacturing. publish.csiro.au
Growing Demand: The success of peptide drugs and the expanding field of peptide-based biomaterials are driving increased demand for synthetic peptides, creating a market for innovative and efficient synthesis solutions. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Synonyms | Fmoc-DL-Gly(α-allyl)-OH, Fmoc-DL-2-amino-4-pentenoic acid | chemimpex.com |
| CAS Number | 221884-63-5 | chemimpex.com |
| Molecular Formula | C20H19NO4 | chemimpex.com |
| Molecular Weight | 337.38 g/mol | biocompare.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% | chemimpex.com |
Q & A
Q. How should contradictory analytical data (e.g., NMR vs. HPLC) be resolved?
Q. What experimental controls are critical for studies involving this compound?
- Include racemization controls (e.g., L/D enantiomer analysis), blank SPPS resins to assess nonspecific binding, and stability tests under synthesis conditions (e.g., prolonged exposure to piperidine) .
Methodological Best Practices
Q. How to design experiments for incorporating this compound into cyclic peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
